Imidaprilat is the active metabolite of imidapril hydrochloride, a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] It is a diacid derivative. [] It acts as a potent and competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II. [, ] This leads to vasodilation and reduction of aldosterone secretion, contributing to its antihypertensive effects. [, ] Imidaprilat is a valuable tool in scientific research to understand the renin-angiotensin system (RAS), cardiovascular physiology, and inflammatory processes.
The synthesis of imidaprilat involves several key steps that are essential for producing this compound in an industrially viable manner. The process typically begins with the coupling of specific esters derived from 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate. This reaction is facilitated by bases such as sodium hydride or potassium tert-butoxide .
The molecular structure of imidaprilat can be characterized by its specific arrangement of atoms and bonds, which contribute to its pharmacological properties. Imidaprilat features a complex structure that includes:
Imidaprilat participates in several chemical reactions that are crucial for its therapeutic action:
These reactions are pivotal for understanding how imidaprilat exerts its effects within the body.
The mechanism of action for imidaprilat primarily involves inhibition of the angiotensin-converting enzyme. By blocking this enzyme, imidaprilat reduces the conversion of angiotensin I to angiotensin II, leading to:
This dual action helps lower blood pressure effectively and contributes to improved cardiac output in patients with heart failure .
Imidaprilat exhibits several notable physical and chemical properties:
These properties are essential for its formulation into effective pharmaceutical products.
Imidaprilat has significant applications in clinical settings:
Imidaprilat is the active dicarboxylate metabolite of the prodrug imidapril. Its molecular structure (C₂₀H₂₇N₃O₆) features a p-carboxybenzamido group and a unique fused imidazoline ring, which enable high-affinity binding to the angiotensin-converting enzyme (ACE) active site. Unlike sulfhydryl-containing ACE inhibitors, imidaprilat lacks the SH-group, influencing its zinc-coordination mechanism within the enzyme’s catalytic domain. The molecule competitively inhibits ACE by forming ionic interactions with zinc (Zn²⁺) at the active site, thereby blocking the conversion of angiotensin I to vasoconstrictive angiotensin II [7] [9].
Notably, imidaprilat demonstrates secondary inhibition of matrix metalloproteinase-9 (MMP-9), a protease implicated in cardiovascular remodeling. Molecular modeling reveals imidaprilat binds MMP-9 via hydrophobic interactions at the S1 pocket, stabilizing the enzyme’s active site conformation. This dual inhibition reduces oxidized low-density lipoprotein (OxLDL)-mediated foam-cell formation by attenuating LOX-1 and scavenger receptor-A expression in macrophages, highlighting anti-atherogenic potential beyond blood pressure regulation [1] [7].
Imidaprilat’s pharmacokinetics are characterized by delayed peak activity and prolonged elimination, attributable to its generation from the prodrug imidapril:
Key Parameters:
Parameter | Single Dose (10 mg) | Steady State (10 mg/day) |
---|---|---|
Cₘₐₓ (imidaprilat) | 15.7 ng/mL | 20.4 ng/mL |
Tₘₐₓ (imidaprilat) | 7.0 hours | 5.0 hours |
AUC₀–₂₄ (imidaprilat) | 211 ng·h/mL | 240 ng·h/mL |
Elimination t₁/₂ | 7.6 hours (initial) | >24 hours (terminal) |
Table 1: Pharmacokinetic parameters in hypertensive patients [2] [10]
Imidaprilat’s metabolism is negligible, as it is itself an active metabolite. However, its disposition involves multi-organ clearance:
Human ACE comprises two catalytic domains: the N-domain (nACE) and C-domain (cACE). Imidaprilat shows moderate selectivity for cACE, which governs angiotensin II generation and vasoconstriction:
Domain | Kᵢ (nM) | Contributing Interactions |
---|---|---|
cACE | 1.8 | Zinc coordination, S1 pocket occupancy |
nACE | 5.4 | Weaker S2' subsite binding |
Structural analyses of ACE inhibitors (e.g., fosinoprilat) reveal that imidaprilat’s fused imidazoline ring likely optimizes cACE binding by occupying the S1 pocket more efficiently than linear-chain inhibitors (e.g., lisinopril). This enhances its residence time and sustained ACE suppression (>75% inhibition at peak; 50% at trough) [4] [10].
MMP-9 inhibition further exemplifies off-target selectivity. Imidaprilat’s IC₅₀ for MMP-9 is 10-fold higher than for ACE, indicating preferential ACE binding but clinically relevant anti-inflammatory effects at therapeutic concentrations [1] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: